1,1'-Diethyl-2,2'-cyanine iodide
Overview
Description
1,1'-Diethyl-2,2'-cyanine iodide is a chemical compound with the molecular formula C23H23IN2. It is known for its use in various scientific research applications, particularly in the synthesis of dyes and as a precursor in chemical reactions .
Mechanism of Action
Target of Action
Decynium 22, a cationic derivative of quinoline, is a potent inhibitor of the Plasma Membrane Monoamine Transporter (PMAT) and all members of the Organic Cation Transporter (OCT) family in both human and rat cells . It has little effect on high-affinity monoamine transporters such as the dopamine transporter and norepinephrine transporter . It has been shown to have a very high affinity to organic cation transporters in a variety of species, including human, rat, and pig .
Mode of Action
Decynium 22 acts by blocking the uptake of neurotransmitters via its target transporters. It has been shown to block the uptake of the neurotoxin 1-methyl-4-phenylpyridinium (MPP) via the OCT3 transporter in rat astrocytes . This inhibition of neurotransmitter uptake is a key aspect of its mode of action.
Biochemical Pathways
The primary biochemical pathway affected by Decynium 22 is the reuptake of neurotransmitters, particularly serotonin. Serotonin is primarily taken up by the 5-HT transporter (SERT), although it is also taken up by auxiliary transporters, known as “uptake 2”, which include OCT and PMAT . By inhibiting these transporters, Decynium 22 disrupts the normal reuptake process, leading to increased extracellular serotonin levels .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Decynium 22 are not readily available, its solubility in DMSO is reported to be 4.54 mg/ml , which may influence its bioavailability
Result of Action
The primary result of Decynium 22’s action is an increase in extracellular serotonin in the brain. This has been investigated for its potential role in neuropharmacology research, particularly in relation to psychiatric disorders characterized by social impairment, such as schizophrenia and depression . When used in conjunction with Selective Serotonin Reuptake Inhibitors (SSRIs), Decynium 22 has been shown to enhance the effects of SSRIs to inhibit serotonin clearance .
Biochemical Analysis
Biochemical Properties
Decynium 22 has been shown to have a very high affinity to organic cation transporters in a variety of species, including humans . It blocks the uptake of the neurotoxin 1-methyl-4-phenylpyridinium (MPP) via the OCT3 transporter in rat astrocytes . This interaction with OCT3 and other OCTs suggests that Decynium 22 plays a significant role in biochemical reactions involving these transporters .
Cellular Effects
Decynium 22 has been found to influence cell function by affecting the transportation of neurotransmitters such as serotonin . It has been investigated for its role in increasing extracellular serotonin in the brain, a process often disrupted in psychiatric disorders characterized by social impairment, such as schizophrenia and depression .
Molecular Mechanism
Decynium 22 exerts its effects at the molecular level primarily through its inhibition of PMAT and OCTs . It blocks these transporters, thereby affecting the uptake of monoamines and other cations . This inhibition can lead to increased levels of neurotransmitters in the nervous system .
Dosage Effects in Animal Models
In animal models, Decynium 22 has been shown to dose-dependently increase anxiety-like behavior in adult zebrafish exposed to the light/dark test . This suggests that the effects of Decynium 22 can vary with different dosages, and may include behavioral changes at certain thresholds .
Metabolic Pathways
Given its role as an inhibitor of PMAT and OCTs, it likely interacts with metabolic processes related to the transport and clearance of monoamines and other cations .
Transport and Distribution
Decynium 22 is known to inhibit PMAT and OCTs, which are key transporters involved in the movement of cations and other substrates between extracellular fluids and cells . This suggests that Decynium 22 could influence the transport and distribution of these substances within cells and tissues .
Subcellular Localization
Given its role as an inhibitor of PMAT and OCTs, it is likely that it interacts with these transporters at the plasma membrane level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1'-Diethyl-2,2'-cyanine iodide typically involves the reaction of quinoline derivatives with ethyl iodide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
1,1'-Diethyl-2,2'-cyanine iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: It can be reduced to form the corresponding quinoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different quinolinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride, bromide, and other halides are commonly used.
Major Products Formed
The major products formed from these reactions include various quinolinium salts and quinoline derivatives, which have applications in dye synthesis and other chemical processes .
Scientific Research Applications
1,1'-Diethyl-2,2'-cyanine iodide is widely used in scientific research due to its versatility. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-2-methylquinolinium iodide: A similar compound used in dye synthesis and chemical research.
N-ethylquinolinium iodide: Another related compound with applications in chemical synthesis and research.
Uniqueness
1,1'-Diethyl-2,2'-cyanine iodide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2.HI/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYRVMSXMHEDTL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
977-96-8 | |
Record name | Pseudoisocyanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=977-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary targets of Decynium 22 in the context of neurotransmitter transport?
A1: Decynium 22 exhibits inhibitory effects on several organic cation transporters (OCT1, OCT2, and OCT3) and the plasma membrane monoamine transporter (PMAT). [ [] ] These transporters are involved in the uptake and clearance of various neurotransmitters, including serotonin, dopamine, and norepinephrine. [ [], [] ]
Q2: How does Decynium 22's interaction with OCT3 impact serotonin levels in the brain?
A2: Studies using mice with reduced serotonin transporter (SERT) function, either through genetic modification or pharmacological inhibition, have shown that Decynium 22 significantly reduces serotonin clearance. [ [], [] ] This suggests that OCT3 plays a compensatory role in serotonin uptake, particularly when SERT function is compromised. [ [] ]
Q3: Does Decynium 22 impact dopamine transport?
A3: Research suggests that while Decynium 22 has a limited direct effect on the dopamine transporter (DAT), it can influence dopamine levels indirectly by inhibiting PMAT, which exhibits a high affinity for dopamine. [ [], [] ] This effect appears to be more pronounced in females, suggesting a potential sex-dependent role for PMAT in dopamine regulation. [ [] ]
Q4: What is the significance of Decynium 22's effect on corticosterone-sensitive transporters?
A4: Decynium 22, similar to corticosterone, can inhibit OCT3. [ [], [], [] ] This suggests potential interaction between these two compounds in modulating neurotransmitter levels. [ [] ] For instance, chronic amphetamine use appears to increase OCT3 expression in the ventral hippocampus, potentially influencing stress-induced serotonin release. This effect can be countered by Decynium 22. [ [] ]
Q5: Does Decynium 22 affect acetylcholine transport in the brain?
A5: Interestingly, research suggests that Decynium 22, unlike its effects on other neurotransmitter systems, does not significantly inhibit acetylcholine uptake in rat cerebral cortex. [ [] ] This finding indicates the presence of a distinct, yet to be fully characterized, acetylcholine transport system in the brain that differs from the typical OCTs and PMAT. [ [] ]
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